N-(2-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has shown potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2-aminothiophene, followed by cyclization with formamide to form the pyrimidine ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
N-(2-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-5-4-8-22-15(10)21-17-11(18(22)24)9-14(25-17)16(23)20-13-7-3-2-6-12(13)19/h2-9H,1H3,(H,20,23) |
InChI Key |
CHIJMVSMKVXQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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